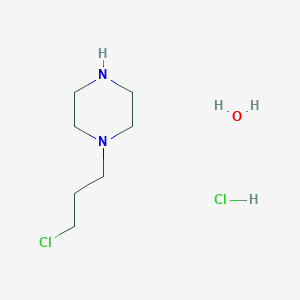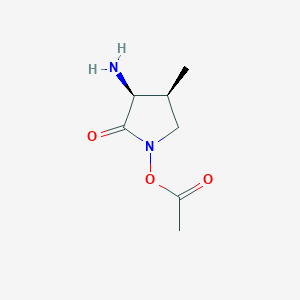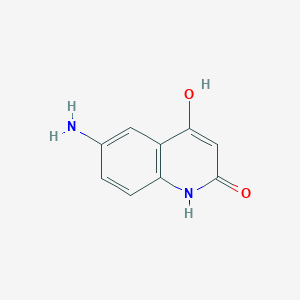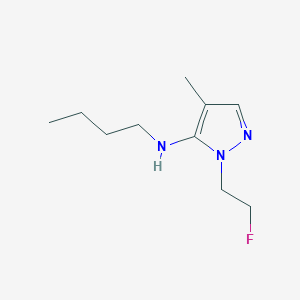
1-(3-Chloropropyl)piperazine hydrate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)piperazine hydrate hydrochloride is a chemical compound with the molecular formula C₇H₁₉Cl₃N₂O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
The synthesis of 1-(3-Chloropropyl)piperazine hydrate hydrochloride typically involves the reaction of 1-(3-chloropropyl)piperazine with hydrochloric acid. One common method includes the following steps:
Reaction of 1-(3-chloropropyl)piperazine with hydrochloric acid: This reaction is carried out in an aqueous medium to form the hydrate hydrochloride salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but on a larger scale, with additional purification and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-(3-Chloropropyl)piperazine hydrate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form piperazine derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)piperazine hydrate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)piperazine hydrate hydrochloride involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
1-(3-Chloropropyl)piperazine hydrate hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine hydrochloride: This compound is a major metabolite of certain antidepressant medications and has different pharmacological properties.
1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride: This compound has a similar structure but with a methyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C7H18Cl2N2O |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-(3-chloropropyl)piperazine;hydrate;hydrochloride |
InChI |
InChI=1S/C7H15ClN2.ClH.H2O/c8-2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2;1H;1H2 |
InChI Key |
ZUQZHIMRFZMPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCCl.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B15047562.png)
![N'-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B15047569.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B15047577.png)
![(1S,4S)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15047582.png)
![N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B15047590.png)

![N-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine](/img/structure/B15047604.png)
![4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15047608.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B15047612.png)



![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15047629.png)
![3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B15047650.png)
